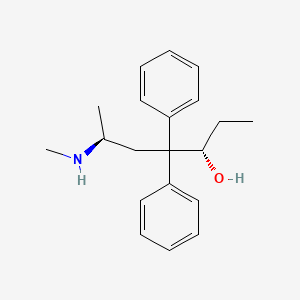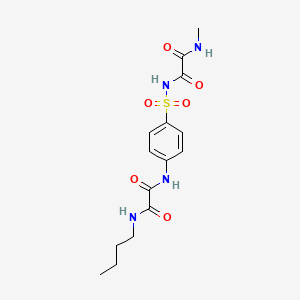
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Métodos De Preparación
The synthesis of Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves stirring the reactants without a solvent at room temperature or using heat. Industrial production methods may involve more efficient and scalable processes, such as solvent-free reactions or the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be compared with other similar compounds such as N-(4-(tert-butylamino)phenyl) acetamide and other sulfonamide derivatives These compounds share similar structural features and biological activities, but Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is unique due to its specific functional groups and the resulting enhanced biological activity
Propiedades
Número CAS |
81717-40-0 |
|---|---|
Fórmula molecular |
C15H20N4O6S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N'-[4-[[2-(butylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-3-4-9-17-13(21)14(22)18-10-5-7-11(8-6-10)26(24,25)19-15(23)12(20)16-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clave InChI |
YSIYIDGXFPOMIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



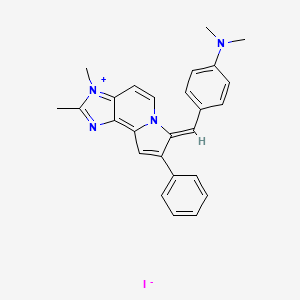
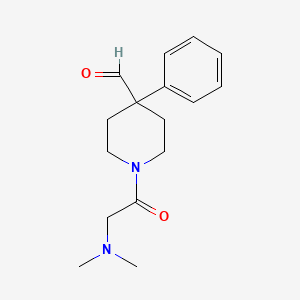



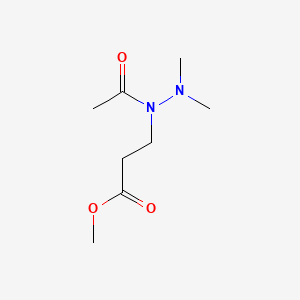
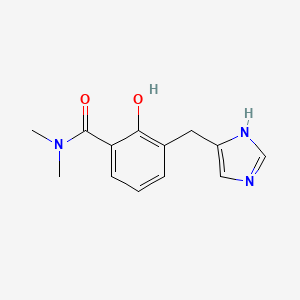
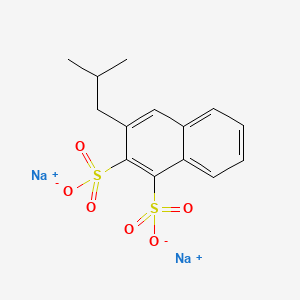
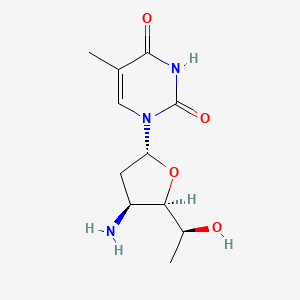
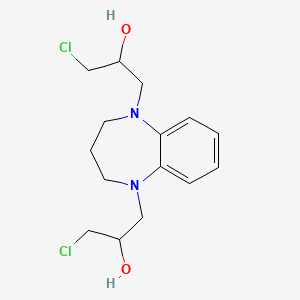
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
